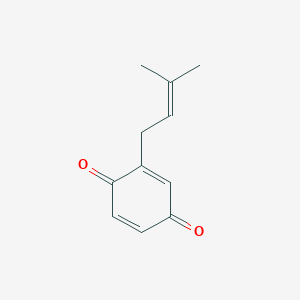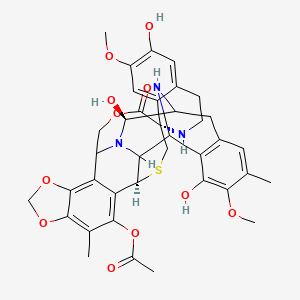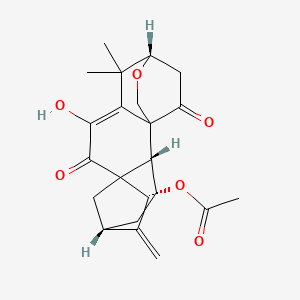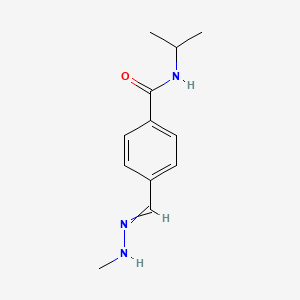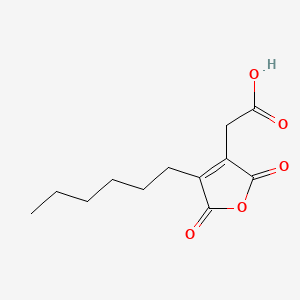
(4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid is a cyclic dicarboxylic anhydride that is furan-2,5-dione substituted by at position 3 by a carboxymethyl group and a hexyl group at position 4. It has a role as a metabolite. It is a cyclic dicarboxylic anhydride, a member of furans and a dioxo monocarboxylic acid.
科学研究应用
Odor Detection and Interaction
Studies have explored the detection and interaction of carboxylic acids, like (4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid, with other compounds. For instance, research has demonstrated that the detection probabilities for mixtures of carboxylic acids vary with the carbon-chain length of the acids. This is significant in understanding the summation effects of these acids when mixed with other compounds, which could be essential in food chemistry and odorant design (Miyazawa et al., 2009).
Metabolic Pathway Insights
Research has identified the presence of specific metabolites, such as cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA), in individuals with particular metabolic disorders. This information aids in understanding the metabolic pathways and potential enzymatic defects in diseases like transient tyrosinemia and suggests that similar acids, including (4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid, could be involved in or used as biomarkers for specific metabolic pathways or disorders (Niederwieser et al., 1978).
Environmental and Occupational Health
Studies on the exposure to compounds structurally related to (4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid, like phenoxyherbicides and chlorophenols, have been conducted to understand their association with health conditions such as soft tissue sarcoma. This research is crucial for environmental and occupational health, as it helps establish safety standards and exposure limits for such chemicals (Smith et al., 1984).
属性
产品名称 |
(4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid |
|---|---|
分子式 |
C12H16O5 |
分子量 |
240.25 g/mol |
IUPAC 名称 |
2-(4-hexyl-2,5-dioxofuran-3-yl)acetic acid |
InChI |
InChI=1S/C12H16O5/c1-2-3-4-5-6-8-9(7-10(13)14)12(16)17-11(8)15/h2-7H2,1H3,(H,13,14) |
InChI 键 |
UMHSTRUKUXAWBA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(C(=O)OC1=O)CC(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



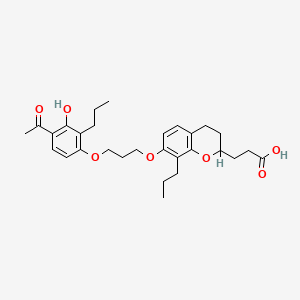
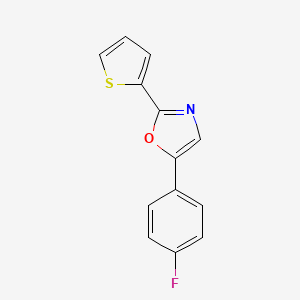
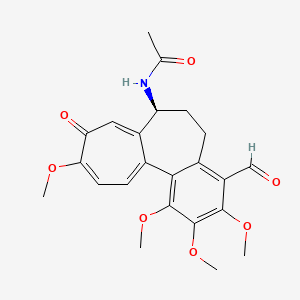
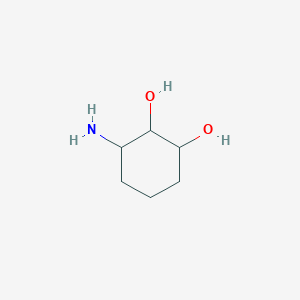
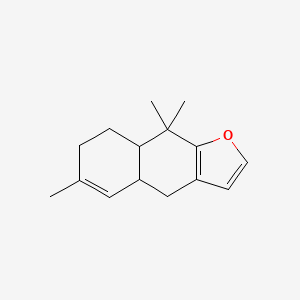
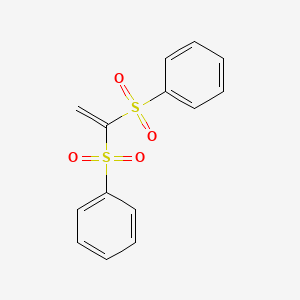
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1206363.png)
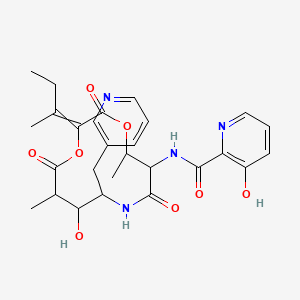
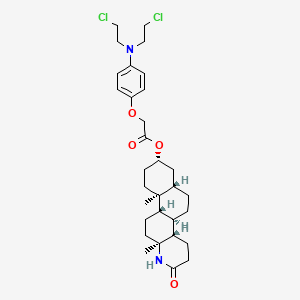
![N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide](/img/structure/B1206367.png)
